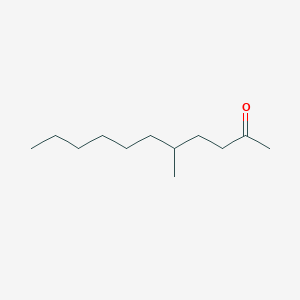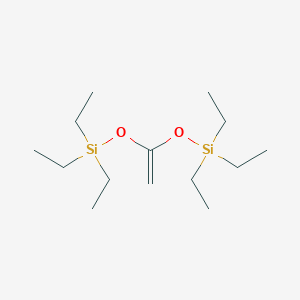
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane: is a silicon-containing organic compound with the molecular formula C14H32O2Si2. This compound is characterized by its unique structure, which includes two silicon atoms and an oxygen bridge, making it a member of the siloxane family. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane typically involves the reaction of tetraethyl orthosilicate with appropriate organic reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the siloxane bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Halosilane compounds.
Aplicaciones Científicas De Investigación
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of complex structures. These interactions are crucial in the development of materials with specific properties, such as increased strength, flexibility, and biocompatibility.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Dodecyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane
- 3,3,7,7-Tetraethyl-5-(trifluoromethyl)-4,6-dioxa-3,7-disilanonane
Uniqueness
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane is unique due to its specific molecular structure, which includes a methylidene group and two silicon atoms. This structure imparts distinctive chemical properties, such as high thermal stability and resistance to oxidation, making it suitable for various advanced applications.
Propiedades
Número CAS |
24697-36-7 |
|---|---|
Fórmula molecular |
C14H32O2Si2 |
Peso molecular |
288.57 g/mol |
Nombre IUPAC |
triethyl(1-triethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C14H32O2Si2/c1-8-17(9-2,10-3)15-14(7)16-18(11-4,12-5)13-6/h7-13H2,1-6H3 |
Clave InChI |
IVPWPUPOTCEGRU-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC(=C)O[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


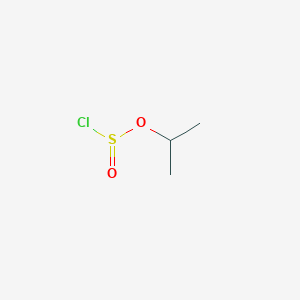
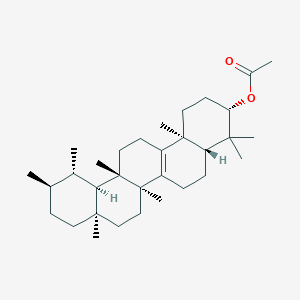
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
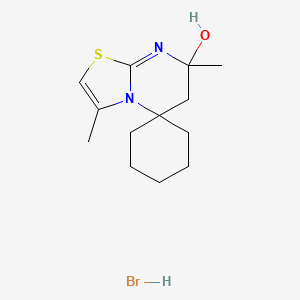
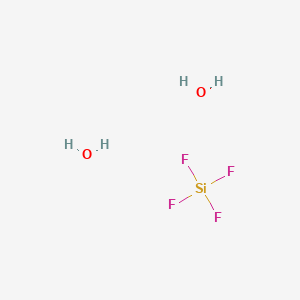
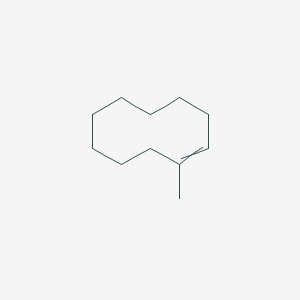
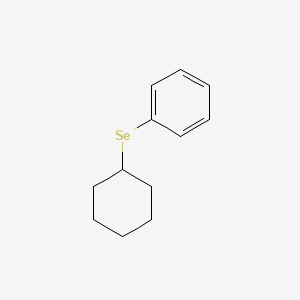
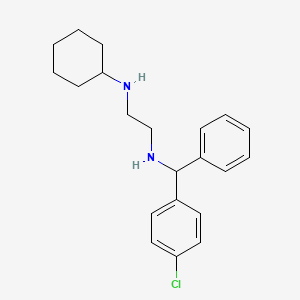
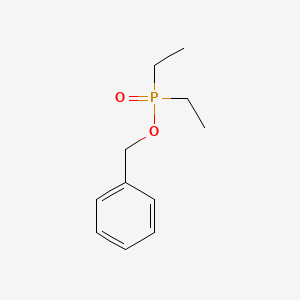
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)


![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)
